(Z)-13-Octadecen-1-yl acetate chemical properties
(Z)-13-Octadecen-1-yl acetate chemical properties
An In-depth Technical Guide to the Chemical Properties of (Z)-13-Octadecen-1-yl Acetate
This technical guide provides a comprehensive overview of the chemical and physical properties of (Z)-13-Octadecen-1-yl acetate, tailored for researchers, scientists, and drug development professionals. The document details its structural characteristics, physicochemical data, relevant experimental protocols, and safety information.
Chemical Identity and Structure
(Z)-13-Octadecen-1-yl acetate, identified by the CAS Number 60037-58-3, is a long-chain unsaturated ester.[1][2] Its molecular structure consists of an eighteen-carbon chain with a cis ('Z') configured double bond at the 13th position and a terminal acetate group.[3] This specific stereochemistry is crucial for its biological activity, particularly its function as a semiochemical or pheromone component in various insect species.[4]
Synonyms:
Physicochemical Properties
The key chemical and physical properties of (Z)-13-Octadecen-1-yl acetate are summarized in the table below. This data is essential for handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₈O₂ | [1][2] |
| Molecular Weight | 310.51 g/mol | [1][2][3] |
| CAS Number | 60037-58-3 | [1][2] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [5][7] |
| Boiling Point | 379.5°C at 760 mmHg (estimated) | [3][5][6][7] |
| Flash Point | 87.8°C (190.0°F) TCC (estimated) | [3][5][6][7] |
| Density | 0.872 g/cm³ (estimated) | [3][6] |
| Vapor Pressure | 5.82E-06 mmHg at 25°C | [6] |
| Water Solubility | 0.000579 mg/L at 25°C (estimated) | [5][7] |
| Solubility | Soluble in alcohol | [5][7] |
| LogP (o/w) | 8.692 (estimated) | [5][7] |
| XLogP3 | 8.0 | [6][7] |
| Refractive Index | Data not available | |
| Melting Point | Data not available |
Experimental Protocols
Detailed methodologies are critical for the synthesis, purification, and analysis of (Z)-13-Octadecen-1-yl acetate. The following protocols are based on established methods for structurally similar long-chain acetate esters.
Synthesis: Acetylation of (Z)-13-Octadecen-1-ol
This protocol describes the conversion of the parent alcohol, (Z)-13-Octadecen-1-ol, to its corresponding acetate ester. This is a standard and efficient method for producing the target compound.
Materials:
-
(Z)-13-Octadecen-1-ol
-
Acetic anhydride
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis under an inert atmosphere
Methodology:
-
Dissolve (Z)-13-Octadecen-1-ol (1.0 equivalent) in anhydrous dichloromethane within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous pyridine (1.2 equivalents), followed by the dropwise addition of acetic anhydride (1.2-1.5 equivalents).[8][9]
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[9]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.[9]
-
Upon completion, cool the mixture back to 0°C and quench the excess acetic anhydride by slowly adding water.[9]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether.[9]
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (Z)-13-Octadecen-1-yl acetate.[9]
Purification: Column Chromatography
To achieve high purity (>95%), the crude product from synthesis must be purified, typically via silica gel column chromatography.
Materials:
-
Crude (Z)-13-Octadecen-1-yl acetate
-
Silica gel (for column chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Chromatography column and associated apparatus
Methodology:
-
Prepare a silica gel slurry in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the non-polar eluent (hexane).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually adding ethyl acetate (e.g., a gradient from 0% to 5% ethyl acetate in hexane).[8][9]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (Z)-13-Octadecen-1-yl acetate.
Structural Confirmation: Spectroscopic Analysis
Confirmation of the final product's identity and purity is achieved through standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the purity of the compound and confirm its molecular weight.
-
Methodology: Inject a diluted sample of the purified product onto a GC equipped with a non-polar capillary column (e.g., DB-5 or equivalent).[10] The mass spectrometer, operating in electron impact (EI) mode, will detect the molecular ion peak (m/z 310.5) and a characteristic fragmentation pattern that can be used to confirm the structure. The NIST Chemistry WebBook lists a retention index of 2200 for this compound on a non-polar EC-5 column.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the precise structure, including the 'Z' configuration of the double bond.
-
Methodology: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The spectrum should show characteristic signals for the vinylic protons (around 5.3-5.4 ppm) with a coupling constant (J-value) of approximately 10-12 Hz, which is indicative of a cis (Z) double bond. Other key signals include a triplet around 4.05 ppm for the -CH₂- protons adjacent to the acetate oxygen and a singlet around 2.05 ppm for the acetate methyl protons.
-
¹³C NMR: The spectrum will confirm the presence of 20 distinct carbon atoms, including signals for the carbonyl carbon of the acetate group (around 171 ppm) and the two vinylic carbons (around 129-130 ppm).
-
Visualized Workflows
The following diagrams illustrate the key processes involved in the synthesis, analysis, and application of (Z)-13-Octadecen-1-yl acetate.
Caption: Workflow for the synthesis and purification of (Z)-13-Octadecen-1-yl acetate.
Caption: Workflow for the analytical confirmation of the synthesized product.
Applications in Research
(Z)-13-Octadecen-1-yl acetate is structurally similar to known lepidopteran sex pheromones.[4] As such, its primary application in research is within the field of chemical ecology, specifically for pest management strategies that involve monitoring or mating disruption.
Experimental Protocol: Pheromone Lure Preparation
This protocol outlines the preparation of rubber septa lures, a common method for dispensing insect pheromones in field traps.[4]
Materials:
-
Purified (Z)-13-Octadecen-1-yl acetate
-
High-purity hexane or other volatile solvent
-
Red rubber septa (or other appropriate dispenser)
-
Micropipette
-
Glass vials with PTFE-lined caps
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in hexane at a desired concentration (e.g., 10 mg/mL) in a fume hood.[4]
-
Lure Loading: Using a micropipette, apply a precise volume of the stock solution onto a rubber septum to achieve the target dose (e.g., 100 µg to 1000 µg per lure).[4]
-
Solvent Evaporation: Allow the hexane to evaporate completely from the septum inside the fume hood for at least one hour.[4]
-
Storage: Place each loaded lure into an individual, labeled glass vial. Seal with a PTFE-lined cap and store at -20°C until deployment in the field.[4]
Caption: Workflow for the preparation and application of pheromone lures.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (Z)-13-Octadecen-1-yl acetate is not widely available, data from structurally similar long-chain esters like octyl acetate can provide guidance. These compounds are often classified as combustible liquids and may cause skin and eye irritation.[12]
General Precautions:
-
Handle in a well-ventilated area or a fume hood.
-
Keep away from heat, sparks, and open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Store in a tightly closed container in a cool, dry place.[13]
-
In case of fire, use dry chemical, sand, or alcohol-resistant foam to extinguish.
References
- 1. Z-13-Octadecen-1-yl acetate (CAS 60037-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Z-13-Octadecen-1-yl acetate [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. (Z)-13-octadecen-1-yl acetate [flavscents.com]
- 6. lookchem.com [lookchem.com]
- 7. (Z)-13-octadecen-1-yl acetate, 60037-58-3 [perflavory.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Z-13-Octadecen-1-yl acetate [webbook.nist.gov]
- 12. fishersci.com [fishersci.com]
- 13. chempoint.com [chempoint.com]
